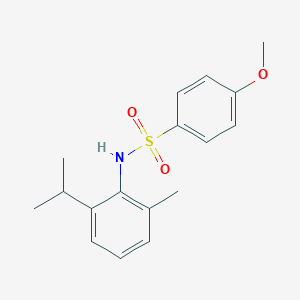
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide, also known as ANAM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANAM belongs to the class of acrylamide derivatives and is structurally similar to the neurotransmitter acetylcholine.
作用機序
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide exerts its therapeutic effects by modulating the cholinergic system in the brain. It acts as a cholinesterase inhibitor, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function and memory. N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide also has antioxidant properties and has been shown to protect against oxidative stress, which is a key factor in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect against neuronal damage and reduce inflammation in the brain. N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide has been shown to have a good safety profile and is well-tolerated in animal models.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide is its ability to cross the blood-brain barrier, which is essential for its therapeutic effects in the brain. N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide is also stable and can be easily synthesized in the laboratory. However, one of the limitations of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide. One area of interest is the development of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide's potential therapeutic effects in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide-based diagnostic tools for the early detection of Alzheimer's disease is an area of active research.
合成法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of sodium hydroxide, followed by the addition of acrylonitrile and ammonium chloride. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)acrylamide has been shown to possess cholinergic activity, which is important for cognitive function and memory. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20/h1-9,20H,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZVPRVLOZGBCC-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)


![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)

![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
